3-((1-Methyl-6-oxopiperidin-3-yl)amino)pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((1-Methyl-6-oxopiperidin-3-yl)amino)pyrazine-2-carbonitrile is a heterocyclic compound that contains both pyrazine and piperidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-Methyl-6-oxopiperidin-3-yl)amino)pyrazine-2-carbonitrile typically involves the reaction of pyrazine derivatives with piperidine derivatives under specific conditions. One common method involves the reaction of 2-cyanopyrazine with 1-methyl-3-aminopiperidin-6-one in the presence of a suitable catalyst and solvent . The reaction conditions often include heating and stirring to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-((1-Methyl-6-oxopiperidin-3-yl)amino)pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
3-((1-Methyl-6-oxopiperidin-3-yl)amino)pyrazine-2-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((1-Methyl-6-oxopiperidin-3-yl)amino)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Aminopyrazine-2-carbonitrile: A similar compound with a pyrazine ring and an amino group.
1-Methyl-3-aminopiperidin-6-one: A piperidine derivative with similar structural features.
Uniqueness
3-((1-Methyl-6-oxopiperidin-3-yl)amino)pyrazine-2-carbonitrile is unique due to its combination of pyrazine and piperidine rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C11H13N5O |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
3-[(1-methyl-6-oxopiperidin-3-yl)amino]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C11H13N5O/c1-16-7-8(2-3-10(16)17)15-11-9(6-12)13-4-5-14-11/h4-5,8H,2-3,7H2,1H3,(H,14,15) |
InChI Key |
XTGCLOXKWPHPBS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(CCC1=O)NC2=NC=CN=C2C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.